molecular formula C19H22O2 B14504939 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid CAS No. 64926-51-8

3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid

Cat. No.: B14504939
CAS No.: 64926-51-8
M. Wt: 282.4 g/mol
InChI Key: JNGFWESBALGVSD-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid is an organic compound with a complex structure that includes multiple methyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid typically involves the alkylation of a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where a benzoic acid derivative is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzoic acid: Similar in structure but lacks the additional trimethylphenyl group.

    2,3,4-Trimethylbenzoic acid: Similar but with different methyl group positioning.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

3,4-Dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid is unique due to its specific arrangement of methyl groups and the presence of both dimethyl and trimethylphenyl groups

Properties

CAS No.

64926-51-8

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

3,4-dimethyl-2-[(2,3,4-trimethylphenyl)methyl]benzoic acid

InChI

InChI=1S/C19H22O2/c1-11-6-8-16(15(5)13(11)3)10-18-14(4)12(2)7-9-17(18)19(20)21/h6-9H,10H2,1-5H3,(H,20,21)

InChI Key

JNGFWESBALGVSD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CC2=C(C=CC(=C2C)C)C(=O)O)C)C

Origin of Product

United States

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